molecular formula C20H16ClF4N3O2 B10923196 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

Cat. No.: B10923196
M. Wt: 441.8 g/mol
InChI Key: YSKFTLNKUVVSKZ-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a benzyl group substituted with chlorine and fluorine, and a trifluoroethoxy methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with 2-Chloro-6-Fluorobenzyl Group: The pyrazole intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl-substituted pyrazole.

    Attachment of the Trifluoroethoxy Methyl Group: The benzyl-substituted pyrazole is further reacted with 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride to introduce the trifluoroethoxy methyl group.

    Formation of the Benzamide Core: Finally, the intermediate is coupled with a benzoyl chloride derivative to form the benzamide core, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrazole moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, which could be valuable in drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical characteristics.

Mechanism of Action

The mechanism by which N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group may enhance its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[1-(2-Chlorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide
  • N~1~-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

Uniqueness

Compared to similar compounds, N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE stands out due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoroethoxy group also imparts unique physicochemical properties, such as increased stability and lipophilicity.

This detailed overview provides a comprehensive understanding of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H16ClF4N3O2

Molecular Weight

441.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-3-(2,2,2-trifluoroethoxymethyl)benzamide

InChI

InChI=1S/C20H16ClF4N3O2/c21-17-5-2-6-18(22)16(17)10-28-9-15(8-26-28)27-19(29)14-4-1-3-13(7-14)11-30-12-20(23,24)25/h1-9H,10-12H2,(H,27,29)

InChI Key

YSKFTLNKUVVSKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F)COCC(F)(F)F

Origin of Product

United States

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